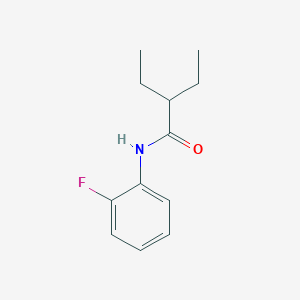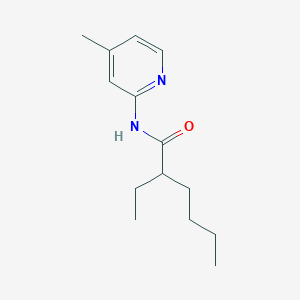
N-benzyl-2-(2,4-dichlorophenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2-(2,4-dichlorophenoxy)propanamide, also known as BDP, is a synthetic compound that has been widely used in scientific research. It is a potent and selective inhibitor of the mitochondrial pyruvate carrier (MPC), which plays a critical role in cellular metabolism.
作用機序
N-benzyl-2-(2,4-dichlorophenoxy)propanamide inhibits the mitochondrial pyruvate carrier (MPC), which is a protein complex that transports pyruvate from the cytosol into the mitochondria for oxidative metabolism. By inhibiting MPC, N-benzyl-2-(2,4-dichlorophenoxy)propanamide reduces the ability of cells to produce energy through aerobic glycolysis, which is a hallmark of cancer cells.
Biochemical and Physiological Effects:
N-benzyl-2-(2,4-dichlorophenoxy)propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce tumor size in animal models. N-benzyl-2-(2,4-dichlorophenoxy)propanamide has also been shown to improve glucose tolerance and insulin sensitivity in obese mice, and to reduce hepatic steatosis in mice on a high-fat diet.
実験室実験の利点と制限
N-benzyl-2-(2,4-dichlorophenoxy)propanamide has several advantages for lab experiments. It is a potent and selective inhibitor of MPC, which makes it a useful tool for studying the role of MPC in cellular metabolism. N-benzyl-2-(2,4-dichlorophenoxy)propanamide is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, N-benzyl-2-(2,4-dichlorophenoxy)propanamide has some limitations. It is a small molecule that can be rapidly metabolized and cleared from the body, which can limit its effectiveness in vivo. Additionally, N-benzyl-2-(2,4-dichlorophenoxy)propanamide can have off-target effects on other proteins, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N-benzyl-2-(2,4-dichlorophenoxy)propanamide. One area of interest is the development of more potent and selective MPC inhibitors, which could have greater therapeutic potential for cancer and metabolic diseases. Another area of interest is the investigation of the role of MPC in other physiological processes, such as immune function and neuronal metabolism. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of N-benzyl-2-(2,4-dichlorophenoxy)propanamide, particularly in human subjects.
合成法
N-benzyl-2-(2,4-dichlorophenoxy)propanamide can be synthesized by the reaction of benzylamine with 2,4-dichlorophenoxyacetyl chloride in the presence of a base. The reaction yields N-benzyl-2-(2,4-dichlorophenoxy)propanamide as a white solid, which can be purified by recrystallization.
科学的研究の応用
N-benzyl-2-(2,4-dichlorophenoxy)propanamide has been extensively used in scientific research as a tool to study the role of MPC in cellular metabolism. It has been shown to inhibit the growth of cancer cells, particularly those that rely on aerobic glycolysis for energy production. N-benzyl-2-(2,4-dichlorophenoxy)propanamide has also been used to study the role of MPC in other physiological processes, such as insulin secretion and fatty acid metabolism.
特性
分子式 |
C16H15Cl2NO2 |
|---|---|
分子量 |
324.2 g/mol |
IUPAC名 |
N-benzyl-2-(2,4-dichlorophenoxy)propanamide |
InChI |
InChI=1S/C16H15Cl2NO2/c1-11(21-15-8-7-13(17)9-14(15)18)16(20)19-10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,19,20) |
InChIキー |
ZKDQDUXWENMQCD-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCC1=CC=CC=C1)OC2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
CC(C(=O)NCC1=CC=CC=C1)OC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-ethylhexyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291582.png)
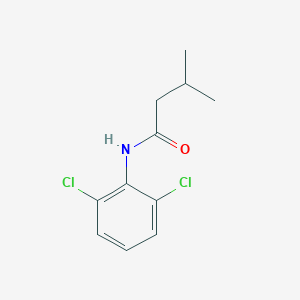

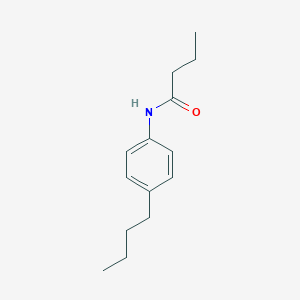
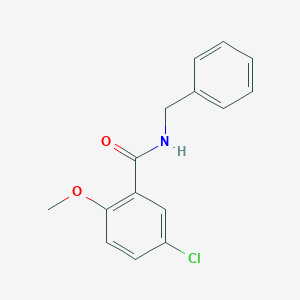


![4-ethoxy-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B291593.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B291595.png)


